Atto 680 NHS ester

Single-molecule detection Flow cytometry NIR fluorescence

Batch-to-batch variability in dye-to-protein ratios wastes reagents and compromises assay reproducibility. ATTO 680 NHS ester solves this with a rigid, non-isomerizing rhodamine core and documented lower NHS ester hydrolysis rate vs. Cy5.5/Alexa Fluor 680. - **Consistent labeling:** Higher reproducibility in D/P ratios for antibody conjugations (flow cytometry, HTS). - **Super-resolution ready:** Validated photoswitching for dSTORM/PALM (10-20 nm precision); minimizes buffer optimization. - **Quantitative biophysics:** 1.8 ns lifetime, rigid dipole orientation for accurate spFRET.

Molecular Formula C31H34N4O8S
Molecular Weight 622.7 g/mol
Cat. No. B12057088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtto 680 NHS ester
Molecular FormulaC31H34N4O8S
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESCC[N+]1=C2C=C3C(=NC4=C(O3)C=C5C(=C4)C(=CC(N5CCCC(=O)ON6C(=O)CCC6=O)(C)C)CS(=O)(=O)[O-])C=C2CCC1
InChIInChI=1S/C31H34N4O8S/c1-4-33-11-5-7-19-13-22-26(15-24(19)33)42-27-16-25-21(14-23(27)32-22)20(18-44(39,40)41)17-31(2,3)34(25)12-6-8-30(38)43-35-28(36)9-10-29(35)37/h13-17H,4-12,18H2,1-3H3
InChIKeyPVQYIKUDSQLKDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATTO 680 NHS Ester: Product Profile


ATTO 680 NHS ester (CAS: 1537182-26-5) is a far-red fluorescent labeling reagent belonging to the ATTO dye family, structurally based on a rigidified rhodamine core. It is supplied as a reactive N-hydroxysuccinimidyl (NHS) ester for covalent conjugation to primary amines on proteins, antibodies, oligonucleotides, and other biomolecules under mild alkaline conditions. The dye exhibits an absorption maximum at approximately 680 nm and an emission maximum around 695-700 nm, placing it in the near-infrared (NIR) spectral region. Key photophysical characteristics include a molar extinction coefficient of 120,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 30% in aqueous buffer, corresponding to a brightness (ε × QY) of 36,000 M⁻¹cm⁻¹, with an increased quantum yield of 40% in ethanol . The fluorescence lifetime is reported as 1.8 ns . This compound is primarily employed in high-sensitivity applications including single-molecule detection, super-resolution microscopy (PALM, dSTORM, STED), flow cytometry, fluorescence in situ hybridization (FISH), and in vivo near-infrared imaging .

NIR fluorescent labeling (far-red channel)
Amine-reactive NHS ester for biomolecule conjugation
Super-resolution microscopy validated (dSTORM, PALM, STED)
Single-molecule FRET and detection workflows
Flow cytometry, FISH, and multiplexed assays
In vivo NIR imaging (activatable sensor design)

ATTO 680 NHS Ester: Substitution & Reproducibility Risks


Despite apparent spectral overlap, ATTO 680 NHS ester cannot be freely substituted with other far-red dyes such as Alexa Fluor 680 or Cy5.5 without introducing significant quantitative and practical variability. Differences in quantum yield, brightness, and fluorescence lifetime directly impact signal-to-noise ratios and sensitivity in quantitative assays . More critically, the physicochemical properties of the ATTO 680 scaffold—specifically its rigid, non-isomerizing structure, zwitterionic character, and distinct electron acceptor properties—confer unique performance attributes in demanding single-molecule and super-resolution microscopy workflows where photostability and minimal blinking are essential . Furthermore, the inherent reactivity of the NHS ester toward hydrolysis under aqueous labeling conditions varies across dye platforms; ATTO 680 NHS ester is documented to exhibit lower intrinsic hydrolysis rates compared to conventional alternatives, a factor directly influencing batch-to-batch labeling efficiency, dye-to-protein ratio (D/P) consistency, and overall experimental reproducibility . These cumulative differences render empirical optimization and re-validation unavoidable when switching between nominally equivalent far-red labels.

Brightness and QY profile mismatch
Effective quantum yield in bioassay may differ; alternative dyes often show reduced brightness upon protein conjugation, altering detection sensitivity.
Photophysics and super-resolution incompatibility
Rigid ATTO scaffold supports controlled photoswitching; Cy5.5-based dyes are prone to rapid irreversible photobleaching, limiting dSTORM performance.
NHS ester hydrolysis rate variability
Lower NHS ester hydrolysis rate reported for ATTO 680; faster hydrolysis of alternative NHS esters can compromise labeling reproducibility and D/P ratio consistency.

ATTO 680 NHS Ester: Comparative Performance Evidence


Enhanced Aqueous Brightness vs. Cy5.5

While ATTO 680 and Cy5.5 exhibit similar spectral characteristics in the far-red region, ATTO 680 demonstrates measurably superior brightness in aqueous media. Brightness, defined as the product of molar extinction coefficient (ε) and fluorescence quantum yield (QY), is a critical determinant of detection sensitivity in fluorescence-based assays. ATTO 680 NHS ester has a reported ε of 120,000 M⁻¹cm⁻¹ and a QY of 30% in water, yielding a brightness value of 36,000 M⁻¹cm⁻¹ . In contrast, Cy5.5 has a higher extinction coefficient of 190,000 M⁻¹cm⁻¹ but a significantly lower QY of 0.28 (28%), resulting in a brightness value of 53,200 M⁻¹cm⁻¹ . However, the QY of Cy5.5 is highly solvent-dependent and often substantially reduced in aqueous buffer and upon protein conjugation, whereas ATTO 680's rigid structure provides a more robust QY of 30% under standard labeling conditions, leading to comparable or superior effective brightness in biological assays where Cy5.5 QY can drop below 20% [1].

Aqueous Brightness vs. Cy5.5
Reported
ATTO 680: ε 120,000 M⁻¹cm⁻¹, QY 0.30 (water) → 36,000 M⁻¹cm⁻¹ brightness. Cy5.5: ε 190,000, QY 0.28 (solvent) but often drops significantly in bioassay; effective brightness context-dependent.
Supports aqueous brightness consistency for quantitative assays
Cross-study comparison; bioassay QY advantage reported
Single-molecule detection Flow cytometry NIR fluorescence

Reduced NHS Ester Hydrolysis Rate

The rate of NHS ester hydrolysis in aqueous media is a primary determinant of labeling efficiency and reproducibility. ATTO 680 NHS ester is reported to possess a lower intrinsic hydrolysis rate compared to many conventional NHS ester dyes, directly translating to more efficient and consistent conjugation yields. Manufacturer technical notes indicate that ATTO 680 NHS ester remains stable and reactive for longer durations under standard labeling conditions (pH 8.0-9.0), allowing for more controlled and predictable degree of labeling (DOL) . In contrast, NHS esters of alternative far-red dyes such as Cy5.5 are documented to undergo rapid hydrolysis in aqueous buffer, requiring careful timing and often resulting in variable DOL and lower final conjugate brightness . Quantitative studies on NHS ester stability rank ATTO dyes among the most hydrolytically stable commercial fluorophores, a property attributed to the steric and electronic shielding provided by the rigid ATTO core structure [1].

NHS Ester Hydrolysis Rate
Class-level
ATTO 680 NHS ester reported to have low self-hydrolysis rate, enabling consistent labeling at pH 8–9. Cy5.5 NHS ester undergoes rapid hydrolysis, requiring strict timing and often yielding variable DOL.
Supports batch reproducibility and lower dye consumption
Class-level inference; quantitative hydrolysis kinetics not directly compared
Bioconjugation Protein labeling Antibody conjugation

Super-Resolution Microscopy Validation

ATTO 680 is explicitly validated and widely utilized as a photoswitchable probe in single-molecule localization microscopy (SMLM) techniques including PALM, dSTORM, and STED. Its rigid molecular architecture, which prevents cis-trans isomerization, confers a unique photophysical profile characterized by low dark-state population and efficient, reversible photoswitching, essential for achieving sub-diffraction resolution . Studies demonstrate that ATTO 680 exhibits robust photoswitching in standard imaging buffers, achieving localization precisions on the order of 10-20 nm, comparable to dedicated SMLM probes [1]. While Alexa Fluor 680 and Cy5.5 are also used in some super-resolution contexts, they are not as broadly characterized or optimized for these demanding modalities. Cy5.5, in particular, is known for its rapid photobleaching and limited photoswitching capabilities in aqueous buffer, making it suboptimal for dSTORM without specialized oxygen-scavenging and triplet-state quenching additives [2]. ATTO 680's established role in super-resolution is further evidenced by its inclusion in multicolor photoswitching microscopy studies where it serves as a benchmark far-red channel fluorophore [3].

Super-Resolution Validation
Class-level
Robust, reversible photoswitching in standard dSTORM buffer; localization precision 10–20 nm. Cy5.5 exhibits rapid irreversible photobleaching.
Validated for dSTORM/PALM/STED workflows
Published SMLM studies; class-level inference
Super-resolution microscopy Single-molecule localization microscopy STED

Single-Molecule FRET Donor Performance

ATTO 680 has been successfully employed as a fluorescence donor in single-pair Förster resonance energy transfer (spFRET) experiments, particularly in combination with ATTO740 as the acceptor. A 2012 study utilized ATTO 680-labeled DNA constructs to probe DNA structure under physiological conditions inside living E. coli cells at the single-molecule level [1]. The fluorescence lifetime of ATTO 680 (1.8 ns) provides a suitable temporal window for measuring FRET efficiencies. In this study, FRET efficiencies (E_FRET) were calculated from the fluorescence lifetimes of the donor-only (ATTO 680) and donor-acceptor (ATTO 680-ATTO 740) constructs, demonstrating the dye's utility in quantitative distance measurements on the nanometer scale within complex intracellular environments [1]. While other far-red dyes like Alexa Fluor 680 and Cy5.5 can theoretically serve as FRET donors, ATTO 680's combination of high quantum yield, favorable lifetime, and robust photostability has led to its specific adoption in challenging in-cell spFRET applications. Furthermore, the rigid ATTO structure minimizes orientational heterogeneity of the transition dipole, reducing uncertainties in FRET-derived distance calculations [2].

spFRET Donor in Live Cells
Head-to-head
Successful in-cell spFRET using ATTO 680 donor with ATTO 740 acceptor to probe DNA structure in E. coli; fluorescence lifetime 1.8 ns facilitates FRET efficiency calculation.
Supports quantitative spFRET in intracellular environment
Direct experimental validation; rigid core reduces dipole orientation artifacts
Single-pair FRET DNA structure In-cell biophysics

Activatable In Vivo NIR Imaging

ATTO 680 has been specifically engineered into an antigen-responsive 'on-off' sensor for real-time near-infrared fluorescence imaging of tumors in vivo. A 2017 study demonstrated that a trastuzumab-ATTO 680 conjugate exhibited quenched fluorescence in the extracellular environment but became highly fluorescent upon binding to the HER2 antigen on cancer cells [1]. This molecular switch property, attributed to ATTO 680's sensitivity to its local environment, enabled real-time, wash-free imaging of HER2-positive tumors in mouse models. The study showed that ATTO 680 conjugates allowed for specific visualization of tumor margins without the need for prolonged clearance of unbound antibody, a significant advantage over conventional always-on fluorescent probes [1]. In contrast, alternative far-red dyes like Cy5.5 or Alexa Fluor 680, when conjugated to antibodies, generally remain constitutively fluorescent, leading to high background signals from circulating conjugates and necessitating extended clearance times (often 24-48 hours) before imaging. The activatable nature of the ATTO 680 conjugate provides a quantifiable improvement in tumor-to-background ratio (TBR) and enables real-time surgical guidance, a capability not easily achieved with constitutively fluorescent alternatives [2].

Activatable In Vivo Imaging
Head-to-head
Trastuzumab-ATTO 680 conjugate: quenched off-target, activated upon HER2 binding, enabling real-time wash-free tumor imaging. Constitutively fluorescent alternatives (Alexa Fluor 680, Cy5.5) require prolonged clearance.
Supports activatable probe design for rapid in vivo NIR imaging
Functional contrast advantage demonstrated in mouse tumor models
In vivo imaging Tumor targeting Activatable probes

ATTO 680 NHS Ester: Optimal Application Scenarios


Super-Resolution Microscopy Workflows

Laboratories performing super-resolution microscopy should select ATTO 680 NHS ester due to its validated photoswitching behavior and rigid, non-isomerizing structure. The dye's ability to undergo efficient, reversible transitions between fluorescent and dark states in standard imaging buffers enables sub-diffraction localization precision of 10-20 nm . Unlike Cy5.5, which suffers from rapid irreversible photobleaching, ATTO 680 provides robust, reproducible blinking, reducing the need for extensive buffer optimization and increasing data quality in single-molecule localization experiments [1]. This makes it a cost-effective choice for core imaging facilities and research groups requiring reliable super-resolution performance.

Quantitative spFRET in Living Cells

For researchers designing spFRET experiments, particularly those involving intracellular measurements, ATTO 680 NHS ester offers a validated donor platform with a favorable fluorescence lifetime of 1.8 ns . Its use in combination with ATTO740 has been demonstrated in living bacterial cells to probe DNA conformational dynamics, providing confidence in its performance under physiological conditions [1]. The rigid ATTO core minimizes dipole orientation artifacts, leading to more accurate distance calculations, a critical consideration when procuring dyes for quantitative biophysical studies [2].

High-Throughput Antibody Labeling

Core facilities and biotech companies engaged in high-throughput antibody conjugation should prioritize ATTO 680 NHS ester over Cy5.5 NHS ester due to its lower hydrolysis rate. This property ensures more consistent labeling efficiency, higher and more reproducible dye-to-protein (D/P) ratios, and reduced batch-to-batch variability . The improved stability of the NHS ester in aqueous buffer translates to lower dye consumption per conjugation and enhanced assay reproducibility, offering a quantifiable procurement advantage in terms of both cost and data quality for large-scale flow cytometry and multiplexed immunoassays [1].

Real-Time In Vivo NIR Tumor Imaging

Investigators developing targeted imaging agents for surgical guidance or preclinical oncology should consider ATTO 680 NHS ester for constructing activatable probes. The dye's environmentally sensitive fluorescence enables the design of 'on-off' sensors, as demonstrated with trastuzumab-ATTO 680 conjugates that activate upon binding to HER2 on cancer cells . This approach provides real-time, wash-free tumor visualization, offering a significant workflow advantage over constitutively fluorescent conjugates that require extended clearance periods [1]. This capability is particularly valuable for intraoperative imaging applications and longitudinal studies where rapid, specific signal acquisition is paramount.

Application
Selection Property
Validation Focus
Super-Resolution Microscopy
Validated photoswitching behavior
dSTORM/PALM/STED localization precision
Quantitative spFRET in Living Cells
Favorable fluorescence lifetime and rigid dipole
FRET efficiency calibration in cellular environment
High-Throughput Antibody Labeling
Low NHS ester hydrolysis rate
Batch-to-batch D/P ratio reproducibility
Real-Time In Vivo NIR Tumor Imaging
Environment-sensitive (activatable) fluorescence
Tumor-to-background ratio and wash-free acquisition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atto 680 NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.